LOXL3 Inhibitory Potency Comparison Versus PXS-5153A
This compound inhibits recombinant human LOXL3 with an IC50 of 2,100 nM, whereas the clinical-stage dual LOXL2/LOXL3 inhibitor PXS-5153A monohydrochloride achieves an IC50 of 63 nM against human LOXL3 [1]. The ~33-fold weaker LOXL3 potency positions this compound as a useful tool for dissecting LOXL3-mediated biology where full target engagement is not required, or as a starting scaffold for optimization campaigns targeting LOXL3-driven diseases.
| Evidence Dimension | Inhibitory potency against recombinant human LOXL3 |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | PXS-5153A monohydrochloride: IC50 = 63 nM |
| Quantified Difference | ~33-fold weaker LOXL3 inhibition relative to PXS-5153A |
| Conditions | Recombinant human LOXL3 expressed in CHO cells; diaminopentane substrate; 30 min pre-incubation (Target compound). Human LOXL3 enzymatic assay (PXS-5153A, literature value). |
Why This Matters
This contrast defines a clear potency window that informs selection: researchers requiring sub-100 nM LOXL3 activity should select PXS-5153A, whereas those seeking a micromolar LOXL3 probe with a distinct selectivity fingerprint may find this oxazole-5-carboxamide scaffold more suitable.
- [1] BindingDB. BDBM50463620 (CHEMBL4240937). Affinity data for N-ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50463620 View Source
